molecular formula C11H16O3 B1589662 3-((4-Methoxybenzyl)oxy)propan-1-ol CAS No. 135362-69-5

3-((4-Methoxybenzyl)oxy)propan-1-ol

Cat. No. B1589662
M. Wt: 196.24 g/mol
InChI Key: BGEHPNIXVMWYJD-UHFFFAOYSA-N
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Description

3-((4-Methoxybenzyl)oxy)propan-1-ol is a chemical compound with the CAS Number: 135362-69-5 . It has a molecular weight of 196.25 and its IUPAC name is 3-[(4-methoxybenzyl)oxy]-1-propanol . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 3-((4-Methoxybenzyl)oxy)propan-1-ol is 1S/C11H16O3/c1-13-11-5-3-10 (4-6-11)9-14-8-2-7-12/h3-6,12H,2,7-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-((4-Methoxybenzyl)oxy)propan-1-ol is a liquid . It has a molecular weight of 196.25 . The compound should be stored in a sealed container in a dry room at normal temperature .

Scientific Research Applications

Crystal Structure Analysis

  • Synthesis and Crystal Structure : Studies on compounds related to 3-((4-Methoxybenzyl)oxy)propan-1-ol have revealed details about crystal structures and molecular interactions. For example, the analysis of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol showed the structure's complexity due to the disorder in its 4-methoxybenzyl groups (Rivera, Ríos-Motta, & Bolte, 2022).

Synthesis and Chemical Reactions

  • Lipase-Mediated Kinetic Resolution : In the field of organic synthesis, the compound has been used in lipase-mediated reactions. For instance, the kinetic resolution of glycerol analogues using lipase TL® resulted in efficient separation of alcohol and acetate enantiomers (Aoyagi et al., 2021).
  • Role in Synthesis of Oligoribonucleotides : The compound's derivative, 4-methoxybenzyl group, has been used as a protecting group in the synthesis of oligoribonucleotides. This shows its utility in nucleic acid chemistry (Takaku & Kamaike, 1982).

Pharmaceutical Applications

  • Antimicrobial and Antiradical Activity : Derivatives of 3-((4-Methoxybenzyl)oxy)propan-1-ol have been synthesized and tested for antimicrobial and antiradical activities, indicating potential pharmaceutical applications (Čižmáriková et al., 2020).

Wine Chemistry

  • Identification in Wine : Studies have identified glycoconjugates related to 3-((4-Methoxybenzyl)oxy)propan-1-ol in wine, revealing its significance in wine chemistry (Marinos, Tate, & Williams, 1992).

Molecular Docking and Drug Design

  • Binding Mechanism with α1A-adrenoceptor : The compound's derivatives have been studied for their binding mechanisms with receptors, aiding in drug design (Xu et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6,12H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEHPNIXVMWYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450434
Record name 1-Propanol, 3-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Methoxybenzyl)oxy)propan-1-ol

CAS RN

135362-69-5
Record name 1-Propanol, 3-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
MJ Hickey, J Lindqvist, YH Ha… - Journal of Labelled …, 2019 - Wiley Online Library
Di‐docosahexaenoyl (C22:6)‐bis(monoacylglycerol) phosphate (BMP) has been identified as a promising biomarker for drug‐induced phospholipidosis (DIPL). Both unlabelled and …
KT Howard - 2016 - search.proquest.com
Alcohols are a common form of functionality in organic chemistry, and are often present in biologically active molecules. The protection of hydroxy groups is crucial in long multi-step …
Number of citations: 1 search.proquest.com
AM Thompson, PD O'Connor, AJ Marshall… - Journal of medicinal …, 2018 - ACS Publications
Discovery of the potent antileishmanial effects of antitubercular 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles and 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines …
Number of citations: 48 pubs.acs.org
UM Choudhury, KL Mendhekar… - The Journal of …, 2022 - ACS Publications
The first asymmetric total synthesis of (1S,5R,7S)-cryptorigidifoliol G and (1S,5R,7R)-cryptorigidifoliol G of the proposed natural product was achieved. The key steps in the synthesis …
Number of citations: 3 pubs.acs.org
SK Surapaneni - 2014 - core.ac.uk
The polyketide natural products are a group of secondary metabolites that exhibits remarkable diversity both in terms of their structure and function. They represent a unique class of …
Number of citations: 3 core.ac.uk
JS Yadav, P Dutta - The Journal of Organic Chemistry, 2016 - ACS Publications
A highly stereoselective total synthesis of the diacetonide derivative of the antibiotic thuggacin A has been described. The synthesis features the stereoselective Stille cross-coupling …
Number of citations: 20 pubs.acs.org
R Nandal - 2011 - trace.tennessee.edu
Lysophosphatidic acid (LPA) and lysophosphatidylcholine (LPC) activity has been found to be dysregulated in cancer cells and therefore is a crucial target for research. Only a few LPA …
Number of citations: 3 trace.tennessee.edu
Y Wang - 2022 - ora.ox.ac.uk
Stambomycin D, a 51-membered glycosylated macrolide, was discovered by a genome mining approach, and the predicted planar structure confirmed by NMR spectroscopic analysis. …
Number of citations: 2 ora.ox.ac.uk
S Scheeff, S Rivière, J Ruiz… - The Journal of …, 2021 - ACS Publications
Full details on the design, development, and successful implementation of suitable synthetic strategies directed toward the total synthesis of iso-archazolids and archazologs are …
Number of citations: 3 pubs.acs.org
T Stockdale - 2022 - repository.cam.ac.uk
Marine natural products are a known source of novel bioactive compounds. However, in many cases, low isolation yields and lack of full structural information necessitate total synthesis …
Number of citations: 2 www.repository.cam.ac.uk

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